molecular formula C11H20N4 B13638172 1-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)cyclopentan-1-amine

1-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)cyclopentan-1-amine

Cat. No.: B13638172
M. Wt: 208.30 g/mol
InChI Key: SNYPPIHTOYUOLR-UHFFFAOYSA-N
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Description

1-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)cyclopentan-1-amine is a heterocyclic compound that features a triazole ring fused with a cyclopentane ring

Properties

Molecular Formula

C11H20N4

Molecular Weight

208.30 g/mol

IUPAC Name

1-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)cyclopentan-1-amine

InChI

InChI=1S/C11H20N4/c1-8(2)9-13-10(15(3)14-9)11(12)6-4-5-7-11/h8H,4-7,12H2,1-3H3

InChI Key

SNYPPIHTOYUOLR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C(=N1)C2(CCCC2)N)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)cyclopentan-1-amine typically involves multi-step synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting with 3-amino-1,2,4-triazole, the compound can be synthesized through a series of reactions involving alkylation, cyclization, and amination . Industrial production methods may involve optimizing these steps to ensure high yield and purity, often using catalysts and specific reaction conditions to facilitate the process .

Chemical Reactions Analysis

1-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)cyclopentan-1-amine undergoes various chemical reactions, including:

Scientific Research Applications

1-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)cyclopentan-1-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)cyclopentan-1-amine can be compared with other triazole-containing compounds, such as:

Biological Activity

1-(3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)cyclopentan-1-amine is a compound that belongs to the triazole class of chemical compounds, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and the mechanisms through which it exerts its effects.

The molecular formula of this compound is C10H16N4C_{10}H_{16}N_{4}, with a molecular weight of approximately 220.27 g/mol. The structure features a cyclopentanamine moiety linked to a triazole ring, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC10H16N4
Molecular Weight220.27 g/mol
CAS Number1343743-51-0

Antimicrobial Properties

Research indicates that compounds containing the triazole ring exhibit significant antimicrobial and antifungal activities. The mechanism of action typically involves the inhibition of enzyme activity essential for microbial growth. For instance, triazoles are known to inhibit cytochrome P450 enzymes in fungi, disrupting ergosterol synthesis and leading to cell membrane impairment .

Anticancer Potential

Triazole derivatives have been studied for their potential as anticancer agents . The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been documented. For example, similar triazole compounds have shown inhibitory effects on various cancer cell lines, suggesting that this compound may also possess anticancer properties .

The biological effects of this compound can be attributed to its interaction with specific biochemical pathways:

Enzyme Inhibition : It is believed that the compound inhibits enzymes related to cardiovascular diseases by forming covalent bonds with active site residues.

Cellular Effects : Triazole derivatives can influence cellular functions by modulating signaling pathways involved in cell growth and apoptosis. This modulation can lead to either cell death or reduced proliferation in cancerous cells .

Case Studies

Several studies have evaluated the biological activity of triazole derivatives:

  • Antifungal Activity : A study demonstrated that a closely related triazole compound exhibited potent antifungal activity against Candida species, showcasing the potential of triazoles in treating fungal infections.
  • Anticancer Activity : Research on similar triazole derivatives indicated significant cytotoxic effects against various cancer cell lines (e.g., MCF-7 breast cancer cells), with IC50 values indicating effectiveness in low concentrations .

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